molecular formula C10H11BrO B6287138 2-Bromo-4-cyclobutylphenol CAS No. 2586127-37-7

2-Bromo-4-cyclobutylphenol

Cat. No. B6287138
CAS RN: 2586127-37-7
M. Wt: 227.10 g/mol
InChI Key: NUDWCSQFMMTGCS-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclobutylphenol is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO/c11-9-6-8 (4-5-10 (9)12)7-2-1-3-7/h4-7,12H,1-3H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

2-Bromo-4-cyclobutylphenol has a wide range of applications in scientific research. It is used as a building block for the synthesis of organic compounds, such as pharmaceuticals, pesticides, and fragrances. It is also used as a catalyst for the synthesis of polymers, such as polyurethanes and polyesters. In addition, this compound is used as a reagent in the synthesis of heterocycles, such as pyridines and quinolines.

Advantages and Limitations for Lab Experiments

The use of 2-Bromo-4-cyclobutylphenol in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it has a wide range of applications. In addition, it is chemically stable and can be stored for long periods of time without degradation. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

Given its wide range of applications, there are many potential future directions for the use of 2-Bromo-4-cyclobutylphenol. These include the development of new synthetic routes for the synthesis of organic compounds, the use of this compound as a catalyst for the synthesis of polymers, and the use of this compound in the synthesis of heterocycles. In addition, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Finally, further research into the mechanism of action of this compound could lead to the development of new synthetic strategies.

Synthesis Methods

2-Bromo-4-cyclobutylphenol is synthesized via a two-step process. In the first step, 4-cyclobutylphenol is reacted with bromine in the presence of a base, such as sodium hydroxide, to give the brominated product. In the second step, the brominated product is treated with a reducing agent, such as sodium borohydride, to give this compound. This method of synthesis is relatively simple and cost-effective.

properties

IUPAC Name

2-bromo-4-cyclobutylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-6-8(4-5-10(9)12)7-2-1-3-7/h4-7,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDWCSQFMMTGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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